Whitfield's ointment

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Whitfield's ointment is a topical medication primarily used for treating superficial fungal infections such as athlete's foot, ringworm, and tinea versicolor. The formulation typically contains salicylic acid (3% or 6%) and benzoic acid (6% or 12%) combined with excipients like wool fat and petrolatum, which enhance its application and effectiveness on the skin . The ointment is characterized by its smooth, homogeneous texture and a faint odor, making it easy to apply.

The active ingredients in Whitfield's ointment, salicylic acid and benzoic acid, work synergistically to combat fungal infections. Salicylic acid acts as a keratolytic agent, promoting the shedding of dead skin cells, which enhances the penetration of benzoic acid into the skin. Benzoic acid possesses antifungal properties that disrupt the cell membrane of fungi, leading to their death . The combination of these two acids results in a more effective treatment than either compound used alone.

The biological activity of Whitfield's ointment is largely attributed to its components:

- Salicylic Acid: This compound is known for its ability to exfoliate the skin. It softens keratin, facilitating the removal of scales and crusts from the skin surface. Additionally, salicylic acid has mild antibacterial properties, which can aid in reducing secondary bacterial infections associated with fungal conditions .

- Benzoic Acid: This compound exhibits strong antifungal activity against various dermatophytes and yeast-like fungi. It disrupts fungal cell membranes and inhibits their growth, making it effective in treating infections like athlete's foot and ringworm .

The synthesis of Whitfield's ointment involves several steps:

- Dissolution: Benzoic acid and salicylic acid are dissolved in a solution of ethanol.

- Mixing: Other ingredients such as castor oil, glycerol, phenol, camphor, menthol, lanolin, and petrolatum are added sequentially while stirring to ensure uniformity.

- Heating: The mixture is heated to melt the petrolatum before cooling it down to room temperature to form the final ointment .

This method ensures that the active ingredients are well-dispersed throughout the ointment for consistent therapeutic efficacy.

Whitfield's ointment can interact with other topical medications. Salicylic acid may increase the absorption of other drugs applied to the same area of skin. Therefore, concurrent use with other topical treatments should be approached cautiously to avoid potential toxicity or reduced efficacy . Additionally, patients are advised against using this ointment on broken or inflamed skin due to increased absorption risks.

Several compounds share similar therapeutic uses with Whitfield's ointment. Here are some notable examples:

| Compound Name | Active Ingredients | Unique Features |

|---|---|---|

| Clotrimazole cream | Clotrimazole | Broad-spectrum antifungal; effective against various fungi. |

| Ketoconazole cream | Ketoconazole | Systemic antifungal; effective against severe fungal infections. |

| Miconazole cream | Miconazole | Effective against dermatophytes and yeast; often used for athlete's foot. |

| Terbinafine cream | Terbinafine | Specifically targets dermatophytes; available in oral form as well. |

Whitfield's ointment is unique due to its dual action of keratolytic and antifungal properties provided by the combination of salicylic acid and benzoic acid. This makes it particularly effective in treating superficial fungal infections while also promoting skin health through exfoliation .

Molecular Characterization

Whitfield's ointment represents a binary pharmaceutical formulation comprising two distinct aromatic carboxylic acid compounds in a precisely defined stoichiometric ratio [1] [2]. The compound mixture demonstrates a characteristic 2:1 mass ratio of benzoic acid to salicylic acid, specifically containing 6% benzoic acid and 3% salicylic acid by weight [3] [5]. This formulation, originally developed by British dermatologist Arthur Whitfield (1868-1947), maintains consistent molecular proportions that define its chemical identity and therapeutic properties [1].

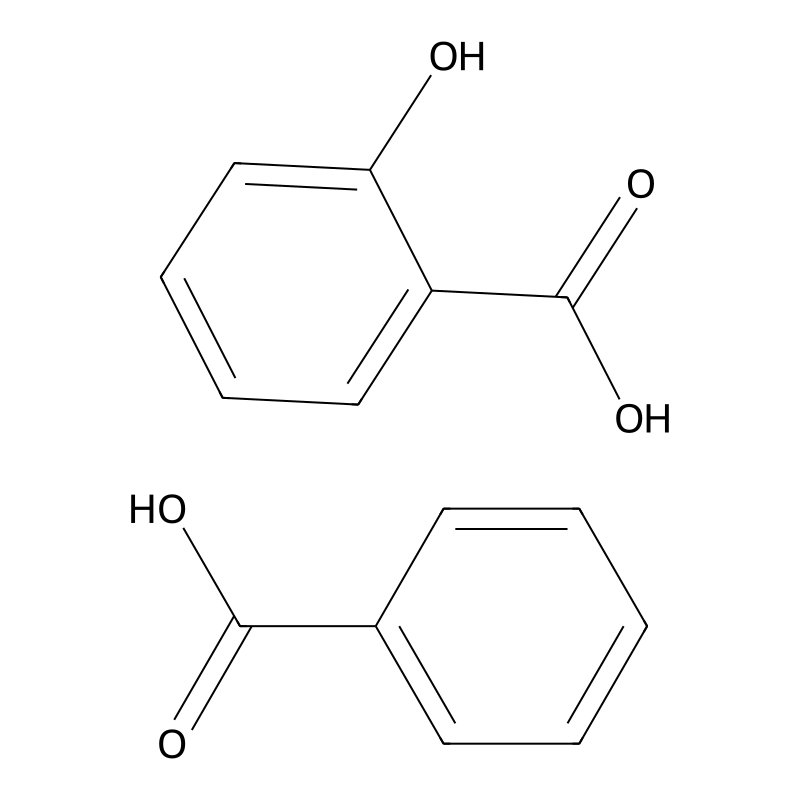

Benzoic Acid Component

Benzoic acid constitutes the primary active component of Whitfield's ointment, representing the larger molecular fraction of the binary system [1] [5]. The compound exhibits the molecular formula C₇H₆O₂, alternatively expressed as C₆H₅COOH to emphasize the aromatic ring structure with its carboxyl functional group [11] [24]. With a molecular weight of 122.12 grams per mole, benzoic acid presents as a white crystalline solid under standard conditions [24] [11].

The structural architecture of benzoic acid consists of a benzene ring system substituted with a carboxyl group (-COOH) at a single position [18] [24]. This aromatic carboxylic acid structure exhibits planar geometry with the carboxyl group maintaining coplanarity with the benzene ring through resonance stabilization [11]. The compound demonstrates characteristic physicochemical properties including a melting point range of 121-125°C and a boiling point of 249°C [24].

The chemical identifier systems for benzoic acid include the Chemical Abstracts Service registry number 65-85-0 and the International Union of Pure and Applied Chemistry Standard InChI Key WPYMKLBDIGXBTP-UHFFFAOYSA-N [11] [24]. The Simplified Molecular Input Line Entry System representation appears as C1=CC=C(C=C1)C(=O)O, demonstrating the connectivity pattern of the aromatic system [11].

Salicylic Acid Component

Salicylic acid functions as the secondary active component within Whitfield's ointment formulation, contributing specific molecular characteristics to the overall compound mixture [1] [5]. The molecule possesses the molecular formula C₇H₆O₃ with a molecular weight of 138.12 grams per mole [14] [25]. This compound appears as white crystalline material under ambient conditions, exhibiting distinct physicochemical properties from its benzoic acid counterpart [25].

The structural configuration of salicylic acid features a benzene ring bearing two functional groups: a carboxyl group (-COOH) and a hydroxyl group (-OH) positioned in ortho relationship [14] [15]. This specific substitution pattern creates an intramolecular hydrogen bonding opportunity between the hydroxyl group and the carboxyl oxygen, influencing the compound's stability and reactivity characteristics [16] [23]. The systematic name 2-hydroxybenzoic acid reflects this precise substitution pattern [15] [26].

Salicylic acid demonstrates a higher melting point range of 158-161°C compared to benzoic acid, attributed to the additional hydroxyl group enabling enhanced intermolecular interactions [25]. The compound exhibits a boiling point of 336.3°C at standard atmospheric pressure and possesses a density of 1.44 grams per cubic centimeter [25] [14]. The Chemical Abstracts Service registry number for salicylic acid is 69-72-7, with the International Union of Pure and Applied Chemistry Standard InChI Key designated as YGSDEFSMJLZEOE-UHFFFAOYSA-N [26] [15].

Structural Relationship Between Components

The structural relationship between benzoic acid and salicylic acid components in Whitfield's ointment demonstrates a fundamental aromatic carboxylic acid framework with systematic functional group variation [1] [21]. Both compounds share an identical benzene ring core structure with carboxyl group substitution, establishing them as structural analogs within the benzoic acid family [18] [15]. The primary structural differentiation lies in the presence of an additional hydroxyl group at the ortho position of salicylic acid relative to the carboxyl substituent [14] [15].

This structural similarity enables the formation of crystalline solid solutions between the two components under specific conditions [21]. Research investigations have demonstrated that benzoic acid and salicylic acid can form continuous solid solutions with miscibility limits of 10.9 mol% and 82.5 mol% benzoic acid in salicylic acid at 25°C [21]. The eutectic composition occurs at 60.0 mol% benzoic acid in salicylic acid with a eutectic temperature of 112.69°C [21].

The molecular interactions between components involve both intermolecular hydrogen bonding and aromatic ring stacking arrangements [23]. Salicylic acid demonstrates enhanced intramolecular hydrogen bonding capacity due to its ortho-hydroxyl group, creating distinct association patterns compared to benzoic acid [23]. These structural relationships contribute to the overall stability and homogeneity of the Whitfield's ointment formulation [21].

Physicochemical Properties

Molecular Formula and Weight

The combined molecular representation of Whitfield's ointment as a chemical entity exhibits the molecular formula C₁₄H₁₂O₅, reflecting the summation of constituent molecular formulas in the characteristic 2:1 molar ratio [2] [8]. This combined molecular weight totals 260.24 grams per mole, calculated from the individual molecular contributions of the benzoic acid and salicylic acid components [2] [20].

The following data table presents the comprehensive molecular characterization parameters for each component and the combined system:

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage in Formulation |

|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | 122.12 | 6% (w/w) |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 3% (w/w) |

| Combined System | C₁₄H₁₂O₅ | 260.24 | Total Active Components |

The molecular weight calculation demonstrates the proportional contribution of each component to the overall formulation mass [2] [8]. The benzoic acid component contributes 122.12 grams per mole while salicylic acid adds 138.12 grams per mole to achieve the total combined molecular weight [11] [25].

Chemical Identifier Systems

Whitfield's ointment and its constituent components are catalogued within multiple international chemical identifier systems to ensure accurate identification and regulatory compliance [2] [8]. The Chemical Abstracts Service has assigned the registry number 78838-00-3 specifically to Whitfield's ointment as a defined chemical mixture [2] [20]. This identifier distinguishes the formulated product from its individual components, which maintain separate registry numbers.

The comprehensive chemical identifier data for Whitfield's ointment components appears in the following table:

| Identifier System | Benzoic Acid | Salicylic Acid | Whitfield's Ointment |

|---|---|---|---|

| CAS Registry Number | 65-85-0 | 69-72-7 | 78838-00-3 |

| InChI Key | WPYMKLBDIGXBTP-UHFFFAOYSA-N | YGSDEFSMJLZEOE-UHFFFAOYSA-N | CUBCNYWQJHBXIY-UHFFFAOYSA-N |

| PubChem CID | 243 | 331 | 133124 |

The International Union of Pure and Applied Chemistry nomenclature system designates Whitfield's ointment as "benzoic acid;2-hydroxybenzoic acid" reflecting the dual component nature [8]. The PubChem database maintains compound identification number 133124 for the specific Whitfield's ointment formulation [2] [8].

Structural Representation

The structural representation of Whitfield's ointment encompasses multiple molecular notation systems that capture the three-dimensional arrangement and connectivity patterns of the constituent molecules [2] [8]. The Simplified Molecular Input Line Entry System notation for the combined formulation appears as C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O, explicitly showing both component structures separated by a period [8].

The International Chemical Identifier string provides detailed connectivity information as InChI=1S/C7H6O3.C7H6O2/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6/h1-4,8H,(H,9,10);1-5H,(H,8,9) [8]. This representation encodes the molecular graph including atom connectivity, hydrogen positioning, and stereochemical information for both components.

The three-dimensional structural characteristics of Whitfield's ointment components demonstrate planar aromatic systems with specific functional group orientations [8]. Benzoic acid maintains coplanarity between the benzene ring and carboxyl group through resonance delocalization [11]. Salicylic acid exhibits similar planar geometry with additional intramolecular hydrogen bonding between the ortho-hydroxyl group and carboxyl oxygen [15] [16].